molecular formula C3H7BrO B1338384 2-Bromomethoxyethane CAS No. 53588-92-4

2-Bromomethoxyethane

Cat. No.: B1338384
CAS No.: 53588-92-4
M. Wt: 138.99 g/mol
InChI Key: CYYWAXVARNZFBI-UHFFFAOYSA-N
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Description

2-Bromomethoxyethane, also known as 1-bromo-2-methoxyethane, is an organic compound with the molecular formula C3H7BrO. It is a colorless to yellow liquid that is used primarily in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a methoxyethane group, making it a versatile intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

The role of 2-Bromomethoxyethane in biochemical reactions is largely dependent on its reactivity. The bromine atom in the molecule can be displaced by nucleophilic attack, making it a good leaving group. This property allows this compound to participate in substitution reactions with various biomolecules such as enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to biomolecules, leading to enzyme inhibition or activation. It can also cause changes in gene expression. The bromine atom in this compound makes it a good leaving group, allowing it to participate in substitution reactions with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. Specific details about the temporal effects of this compound are currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, but at high doses, it could potentially cause toxic or adverse effects. Specific studies investigating the dosage effects of this compound in animal models are currently lacking .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation. Specific details about the transport and distribution of this compound are currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromomethoxyethane can be synthesized through several methods. One common approach involves the reaction of methoxyethanol with hydrobromic acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where methoxyethanol is treated with hydrobromic acid. The reaction mixture is then subjected to fractional distillation to isolate the desired product. The process is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromomethoxyethane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting with sodium ethoxide in ethanol can yield ethoxyethane.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form ethylene oxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide, potassium hydroxide, and other strong bases are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide are employed.

Major Products Formed:

    Nucleophilic Substitution: Ethoxyethane and other substituted ethers.

    Elimination Reactions: Ethylene oxide and other alkenes.

Scientific Research Applications

2-Bromomethoxyethane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

    2-Bromoethyl methyl ether: Similar in structure but with a methyl group instead of a methoxy group.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains an additional ethoxy group, making it more complex.

    2-Bromoethyl ether: Lacks the methoxy group, leading to different reactivity.

Uniqueness: 2-Bromomethoxyethane is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic substitution and elimination reactions provides a wide range of synthetic applications.

Properties

IUPAC Name

bromomethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO/c1-2-5-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYWAXVARNZFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455291
Record name 2-bromomethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53588-92-4
Record name 2-bromomethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromomethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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